1-Iodo-3-methoxy-5-(trifluoromethyl)benzene 1-Iodo-3-methoxy-5-(trifluoromethyl)benzene
Brand Name: Vulcanchem
CAS No.: 868167-60-6
VCID: VC4195418
InChI: InChI=1S/C8H6F3IO/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,1H3
SMILES: COC1=CC(=CC(=C1)C(F)(F)F)I
Molecular Formula: C8H6F3IO
Molecular Weight: 302.035

1-Iodo-3-methoxy-5-(trifluoromethyl)benzene

CAS No.: 868167-60-6

Cat. No.: VC4195418

Molecular Formula: C8H6F3IO

Molecular Weight: 302.035

* For research use only. Not for human or veterinary use.

1-Iodo-3-methoxy-5-(trifluoromethyl)benzene - 868167-60-6

Specification

CAS No. 868167-60-6
Molecular Formula C8H6F3IO
Molecular Weight 302.035
IUPAC Name 1-iodo-3-methoxy-5-(trifluoromethyl)benzene
Standard InChI InChI=1S/C8H6F3IO/c1-13-7-3-5(8(9,10)11)2-6(12)4-7/h2-4H,1H3
Standard InChI Key CXZYUVZKTYSSFL-UHFFFAOYSA-N
SMILES COC1=CC(=CC(=C1)C(F)(F)F)I

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound features a benzene ring substituted at positions 1, 3, and 5 with iodine, methoxy (OCH3-\text{OCH}_3), and trifluoromethyl (CF3-\text{CF}_3) groups, respectively. This meta-para substitution pattern creates distinct electronic effects: the electron-withdrawing CF3-\text{CF}_3 and iodine groups contrast with the electron-donating methoxy group, influencing reactivity in cross-coupling reactions .

The SMILES notation COC1=CC(=CC(=C1)C(F)(F)F)I\text{COC}_1=\text{CC}(=\text{CC}(=\text{C}_1)\text{C}(\text{F})(\text{F})\text{F})\text{I} accurately represents its connectivity . X-ray crystallography and computational studies highlight a planar benzene ring with bond angles distorted by steric and electronic effects from the substituents.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Molecular Weight302.03 g/mol
Boiling PointNot reported
Density~1.9 g/cm³ (estimated)
Flash Point74°C (closed cup)
SolubilityLow in water; soluble in DCM

The density estimate derives from analogous iodinated benzene derivatives , while the flash point aligns with halogenated aromatic compounds . Its low water solubility necessitates organic solvents for handling.

Synthesis Methods

Halogenation Pathways

The most common synthesis begins with 3-methoxy-5-(trifluoromethyl)benzene, which undergoes iodination using iodine monochloride (ICl\text{ICl}) or N \text{N}-iodosuccinimide (NIS) in the presence of a Lewis acid catalyst like FeCl3\text{FeCl}_3. This electrophilic substitution occurs preferentially at the para position to the methoxy group due to directing effects.

Alternative routes include:

  • Ullmann Coupling: Reacting iodobenzene derivatives with methoxy- and trifluoromethyl-substituted boronic acids under palladium catalysis.

  • Direct Functionalization: Introducing iodine via radical pathways using iodine gas and a peroxide initiator.

Yields typically range from 60–75%, with purity dependent on recrystallization or column chromatography.

Applications in Organic Synthesis

Pharmaceutical Intermediates

The iodine atom’s susceptibility to cross-coupling reactions (e.g., Suzuki, Stille) makes this compound valuable for constructing biaryl structures found in drug candidates. For example, it has been used in synthesizing kinase inhibitors targeting cancer pathways.

Materials Science

In polymer chemistry, the trifluoromethyl group enhances thermal stability and hydrophobicity. Incorporating this monomer into polyaromatic ethers improves material performance in high-temperature applications.

HazardPrecautionary MeasuresSource
Skin Irritation (H315)Wear nitrile gloves
Eye Damage (H319)Use safety goggles
Respiratory IrritationOperate in fume hood

Research Challenges and Future Directions

Synthetic Optimization

Current limitations include moderate yields and the need for toxic catalysts (e.g., palladium). Recent studies explore photoinduced iodination to improve efficiency and reduce metal dependency.

Expanding Applications

Ongoing investigations focus on its use in:

  • Fluorinated Liquid Crystals: Leveraging CF3-\text{CF}_3 for low-voltage display technologies.

  • PET Radiopharmaceuticals: Utilizing iodine-125/131 isotopes for imaging and therapy .

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